1H-Cyclopent[cd]oxireno[g]indole(9CI)
Description
1H-Cyclopent[cd]oxireno[g]indole(9CI) is a polycyclic heteroaromatic compound featuring fused cyclopentane, oxirene (a three-membered epoxide ring), and indole moieties. Its unique structure grants it selective binding properties, particularly toward nucleic acid secondary structures like G-quadruplexes.
Properties
CAS No. |
119245-85-1 |
|---|---|
Molecular Formula |
C10H5NO |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
9-oxa-6-azatetracyclo[5.4.1.04,12.08,10]dodeca-1(11),2,4,7(12),8(10)-pentaene |
InChI |
InChI=1S/C10H5NO/c1-2-6-4-11-9-8(6)5(1)3-7-10(9)12-7/h1-4,11H |
InChI Key |
NQKIRVZAOXLXQJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CNC3=C2C1=CC4=C3O4 |
Canonical SMILES |
C1=CC2=CNC3=C2C1=CC4=C3O4 |
Synonyms |
1H-Cyclopent[cd]oxireno[g]indole(9CI) |
Origin of Product |
United States |
Chemical Reactions Analysis
1H-Cyclopent[cd]oxireno[g]indole(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The indole core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Cyclopent[cd]oxireno[g]indole(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 1H-Cyclopent[cd]oxireno[g]indole(9CI) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological molecules, potentially affecting their function. Detailed studies on its molecular targets and pathways are limited, but ongoing research aims to elucidate these mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s distinct oxireno ring differentiates it from other indole derivatives. Below is a structural comparison with key analogs:
Key Observations :
- The oxireno ring in 1H-Cyclopent[cd]oxireno[g]indole(9CI) introduces strain and electrophilic reactivity, unlike the more stable isoxazole (in 1H-Isoxazolo[3,4-b]indole) or carboxamide groups .
- Substitutents like methoxy (in Cyclopent[b]indole) or fluorine (in 1H-Indol-4-amine,6-fluoro-) modulate electronic properties and bioavailability .
Physicochemical Properties
Notes:
- The oxireno ring may reduce solubility compared to amino- or carboxamide-substituted indoles due to increased hydrophobicity .
Biochemical Interactions
- 1H-Cyclopent[cd]oxireno[g]indole(9CI): Binds c-MYC Pu22 G-quadruplex with 1:1 stoichiometry and dissociation constant (Kd) ~10⁻⁵ M⁻¹. Exhibits high selectivity over other DNA structures (e.g., duplex or i-motif) .
- Cyclopent[b]indole derivatives: Limited data on nucleic acid interactions; used in small-molecule drug synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
